tris(4-methylsulfanylphenyl) phosphite
Description
Structure
3D Structure
Properties
CAS No. |
22945-49-9 |
|---|---|
Molecular Formula |
C21H21O3PS3 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
tris(4-methylsulfanylphenyl) phosphite |
InChI |
InChI=1S/C21H21O3PS3/c1-26-19-10-4-16(5-11-19)22-25(23-17-6-12-20(27-2)13-7-17)24-18-8-14-21(28-3)15-9-18/h4-15H,1-3H3 |
InChI Key |
ZQKUPMBUKWVNJW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)OP(OC2=CC=C(C=C2)SC)OC3=CC=C(C=C3)SC |
Origin of Product |
United States |
Synthetic Strategies for Tris 4 Methylsulfanylphenyl Phosphite and Analogues
Established Synthetic Pathways for Triaryl Phosphites
The most conventional and widely practiced method for synthesizing triaryl phosphites, including tris(4-methylsulfanylphenyl) phosphite (B83602), involves the reaction of a substituted phenol (B47542) with a phosphorus trihalide.
The foundational method for creating the P-O bond in triaryl phosphites is the alcoholysis (or more specifically, phenolysis) of a phosphorus trihalide, most commonly phosphorus trichloride (B1173362) (PCl₃). nih.gov The reaction proceeds via a nucleophilic substitution mechanism where three equivalents of the phenol react with one equivalent of PCl₃. In the case of tris(4-methylsulfanylphenyl) phosphite, the reaction involves 4-methylsulfanylphenol and phosphorus trichloride.
The general stoichiometry for this reaction is: 3 ArOH + PCl₃ → P(OAr)₃ + 3 HCl
A significant challenge in this synthesis is the production of hydrogen chloride (HCl) gas as a byproduct. researchgate.net The accumulation of HCl can lead to an equilibrium that limits the reaction yield and can also promote undesirable side reactions. researchgate.net Therefore, methods to efficiently remove or neutralize the HCl are crucial for driving the reaction to completion.
To enhance yield and purity, several optimizations to the classical PCl₃ method have been developed. A key strategy is the inclusion of a base to act as an HCl scavenger. researchgate.net Tertiary amines, such as triethylamine (B128534) (TEA) or pyridine, are commonly used in stoichiometric amounts to neutralize the HCl as it is formed, producing a stable ammonium (B1175870) salt that can be easily removed from the reaction mixture. google.comacs.org
Reaction conditions are critical for achieving high purity. Many procedures favor low temperatures, often between 0-5°C, especially during the addition of PCl₃, to control the exothermic reaction and minimize the formation of byproducts. google.comgoogle.com Following the initial reaction, a period of heating may be applied to ensure completion. researchgate.netacs.org The choice of solvent also plays a significant role, with non-protic solvents like toluene (B28343) or methylene (B1212753) chloride being common selections. google.comacs.org
Recent advancements have introduced continuous-flow microreactors for the synthesis of triaryl phosphites. This technology allows for precise control over reaction parameters such as temperature and residence time, leading to significantly shortened reaction times (as low as 20 seconds), improved mass transfer, and higher yields. researchgate.netacs.org For instance, the kilogram-scale production of tris(2,4-di-tert-butylphenyl) phosphite has been successfully achieved with an 88% yield using a continuous-flow setup. acs.orgnih.gov
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Reactants | Substituted Phenol, Phosphorus Trichloride | Primary building blocks for the phosphite ester. | nih.gov |
| Base/Catalyst | Triethylamine (TEA), Pyridine | Acts as an HCl scavenger to drive the reaction to completion. | researchgate.netgoogle.comacs.org |
| Solvent | Toluene, Methylene Chloride | Provides a medium for the reaction while remaining non-reactive. | google.comacs.org |
| Temperature | Initial: 0-5°C; Final: 60-80°C | Controls reaction rate, minimizes byproduct formation. | google.comacs.org |
| Technology | Batch Reactor or Continuous-Flow Microreactor | Flow reactors can significantly reduce reaction time and improve efficiency. | researchgate.netacs.org |
| Purification | Recrystallization from Isopropanol/Methanol | Removes impurities and isolates the high-purity final product. | google.comnih.gov |
Novel Approaches in Organophosphorus Compound Synthesis
Concerns over the hazardous nature of reagents like PCl₃ and the generation of chlorinated waste have spurred research into more sustainable and safer synthetic routes.
Green chemistry principles are increasingly being applied to organophosphorus synthesis. A significant development is the use of white phosphorus (P₄) as a direct precursor, which circumvents the need for halogenated phosphorus sources like PCl₃. nih.gov A notable protocol developed by Tang et al. in 2021 describes the synthesis of triaryl phosphites using P₄ and phenols, co-catalyzed by a base and diphenyl diselenide. This method is transition-metal-free and halogen-free. nih.govbohrium.com
The study found that phenols bearing electron-donating groups, such as the methoxy (B1213986) (MeO) or methylsulfanyl (MeS) group, demonstrated high reactivity, achieving yields between 66% and 95%. nih.gov This high reactivity is directly applicable to the synthesis of this compound. Other green approaches being explored include visible-light-driven, photocatalyst-free reactions that can form C-P bonds under mild, room-temperature conditions. purdue.eduresearchgate.net
The direct use of elemental phosphorus (white or red phosphorus) is a primary strategy for minimizing toxic intermediates. By avoiding PCl₃, these methods eliminate the production of HCl and other chlorinated waste streams, which reduces separation costs and environmental impact. nih.govnih.gov The synthesis of various organophosphorus compounds, including phosphine (B1218219) sulfides and oxides, has been demonstrated starting from red phosphorus, elemental sulfur, and alkyl halides. nih.gov
Furthermore, using less hazardous phosphorus compounds as starting materials is another approach. For example, triphenyl phosphite, which is air-stable and has low toxicity, has been employed as a phosphorus source for the scalable production of transition metal phosphides, demonstrating a move towards safer reagents in the broader field of organophosphorus chemistry. acs.org
Targeted Synthesis of Sulfur-Containing Aryl Phosphites
The synthesis of this compound can be achieved through the established alcoholysis of PCl₃ with 4-methylsulfanylphenol. However, novel green chemistry methods are particularly well-suited for this target molecule.
The diphenyl diselenide-catalyzed reaction with white phosphorus is highly effective for phenols with electron-donating substituents. nih.gov The methylsulfanyl (-SMe) group at the para-position of the phenol is an electron-donating group, which enhances the nucleophilicity of the phenolic oxygen, thereby promoting its reaction with the phosphorus source. Research has shown that phenols containing MeS, MeO, EtO, or BnO groups all exhibit high reactivity in this system, leading to excellent product yields. nih.gov
| Phenol Substituent (Para-position) | Substituent Type | Observed Reactivity/Yield | Reference |
|---|---|---|---|
| -H (Phenol) | Neutral | Moderate | nih.gov |
| -OCH₃ (p-Methoxyphenol) | Electron-Donating | High (66-95% yield range for donating groups) | nih.gov |
| -SCH₃ (p-Methylsulfanylphenol) | Electron-Donating | High (66-95% yield range for donating groups) | nih.gov |
| -CH₃ (p-Cresol) | Electron-Donating | High | nih.gov |
| -Cl (p-Chlorophenol) | Electron-Withdrawing | Lower | nih.gov |
This targeted reactivity makes the transition-metal-free and halogen-free pathway a highly attractive and efficient method for the specific synthesis of sulfur-containing aryl phosphites like this compound.
Methodologies for Incorporating Aryl Thioether Moieties into Phosphite Ligand Scaffolds
The synthesis of this compound and analogous phosphite ligands bearing aryl thioether moieties is primarily achieved through the reaction of a corresponding phenol with a phosphorus trihalide, most commonly phosphorus trichloride (PCl₃). The fundamental reaction for this compound involves the stoichiometric condensation of three equivalents of 4-methylsulfanylphenol with one equivalent of PCl₃. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen chloride (HCl) byproduct generated during the esterification, thereby driving the reaction to completion.
Beyond this direct approach, a variety of modular strategies have been developed to incorporate diverse aryl thioether functionalities into more complex phosphite ligand frameworks, particularly for applications in catalysis. These methods often build the ligand by assembling fragments, allowing for systematic tuning of steric and electronic properties.
Key synthetic methodologies include:
Reaction of Pre-functionalized Phenols with Phosphorus Halides: This is the most direct method, where a phenol already containing the desired aryl thioether group is reacted with PCl₃ or a chlorophosphite derivative. For example, bidentate P,S-ligands can be synthesized from precursors like 3-(phenylthiomethyl)phenol.
Multi-step Modular Synthesis: Complex phosphite-thioether ligands are often constructed in a stepwise fashion. A notable example involves a three-step synthesis starting from inexpensive indene, which allows for the introduction of various thioether and phosphite groups, highlighting the modularity of this approach. researchgate.net
Use of Carbohydrate-Derived Backbones: Readily available and inexpensive carbohydrates, such as L-(+)-tartaric acid and D-mannitol, serve as chiral scaffolds. nih.govrsc.org Phenols containing thioether groups can be attached to these backbones before the final phosphitylation step, yielding a diverse library of ligands. nih.govrsc.org This approach benefits from the inherent chirality of the starting materials.
These varied methodologies provide access to a wide range of phosphite-thioether ligands, from simple triaryl phosphites to complex, modular structures designed for specific catalytic applications.
Table 1: Selected Synthetic Methodologies for Phosphite-Thioether Ligands
| Methodology | Precursors | Resulting Ligand Type | Key Features |
|---|---|---|---|
| Direct Phosphitylation | 4-methylsulfanylphenol, PCl₃, Base | Simple Triaryl Phosphite | Direct, one-step synthesis of the target compound. |
| Modular Assembly | Indene, Thiophenols, Chlorophosphites | Bidentate P,S-Ligands | Three-step process allowing for high modularity and tuning. researchgate.net |
| Pre-functionalized Phenol | 3-(phenylthiomethyl)phenol, P(NMe₂)₃, Alcohols | P-Chiral P,S-Bidentate Ligands | Incorporates thioether moiety before creating the phosphite. |
| Carbohydrate Scaffold | L-(+)-tartaric acid, Thioether-phenols, Biaryl Chlorophosphites | Chiral Bidentate P,S-Ligands | Utilizes inexpensive, chiral starting materials for modular ligand libraries. nih.govrsc.org |
Stereoselective Synthesis of Chiral Phosphite Ligands with Sulfur Substituents
The development of chiral phosphite ligands containing sulfur substituents is crucial for asymmetric catalysis, where the three-dimensional structure of the catalyst dictates the stereochemical outcome of a reaction. Stereoselectivity is introduced into these ligands through several key strategies that place chiral elements in specific locations within the ligand's architecture.
Common strategies for achieving stereoselectivity include:
Incorporation of Axially Chiral Biaryl Moieties: The most prevalent and successful strategy involves using enantiomerically pure, atropisomeric biaryl compounds, such as 1,1'-bi-2-naphthol (B31242) (BINOL) or its derivatives, to form the phosphite group. tandfonline.comresearchgate.net The axial chirality of the biaryl backbone creates a well-defined chiral pocket around the metal center. Ligands combining a thioether group with a chiral biaryl phosphite moiety have demonstrated high enantioselectivities (up to 97% ee) in palladium-catalyzed allylic substitution reactions. scispace.com A cooperative effect often exists between the chiral biaryl unit and other stereogenic centers in the ligand. rsc.org
Use of Chiral Backbones from Natural Sources: Chiral scaffolds derived from the "chiral pool," such as carbohydrates (e.g., D-mannitol) or tartaric acid, provide a robust method for introducing chirality. nih.govacs.org These inexpensive and readily available starting materials are functionalized with thioether and phosphite groups to create modular ligands where the stereochemistry is controlled by the carbohydrate backbone. nih.govacs.org
Creation of P-Stereogenic Centers: A more advanced approach involves the synthesis of ligands where the phosphorus atom itself is a stereocenter (P-chiral). This can be achieved through the diastereoselective reaction of a chiral auxiliary, such as (S)-2-anilinomethylpyrrolidine, with a phosphorus reagent, followed by the addition of alcohols. narod.runih.gov Another route involves the functionalization of P-stereogenic synthons, such as enantiomerically pure phosphanorbornane alcohols, which can then be converted into mixed-donor phosphine-phosphite ligands. nih.gov
Use of Substrates with Stereogenic Sulfur: While less common for phosphite-thioether ligands, the use of molecules where the sulfur atom is a stereocenter (e.g., chiral sulfoxides) is a known strategy in the broader field of chiral sulfur-containing ligands. researchgate.netnih.govresearchgate.net This approach directly involves the sulfur atom in the chiral environment of the catalyst.
The choice of strategy depends on the desired catalytic application, with the modular combination of axially chiral biaryl phosphites and various thioether components being a particularly powerful tool for ligand optimization.
Table 2: Performance of Chiral Phosphite-Thioether Ligands in Asymmetric Catalysis
| Chiral Element | Ligand Type | Reaction | Best Result (ee) | Reference |
|---|---|---|---|---|
| Axially Chiral Biaryl | Phosphite-Thioether | Pd-catalyzed Allylic Alkylation | 97% | scispace.com |
| Carbohydrate Backbone | Phosphite-Thioether | Rh/Ir-catalyzed Hydrogenation | 99% | nih.gov |
| Carbohydrate Backbone & Axially Chiral Biaryl | Selenoether-Phosphite | Pd-catalyzed Allylic Substitution | 99% | rsc.org |
| P-Stereogenic Center & Axially Chiral Biaryl | Phosphine-Phosphite | Pd-catalyzed Allylic Substitution | 60% | nih.gov |
| Furanoside Backbone | Phosphite-Thioether | Rh/Ir-catalyzed Hydrogenation | 51% | acs.org |
Coordination Chemistry of Tris 4 Methylsulfanylphenyl Phosphite Metal Complexes
Fundamental Principles of Phosphorus(III) Ligand Coordination
A comprehensive search of scientific literature and chemical databases reveals a significant lack of specific experimental or theoretical data for the chemical compound tris(4-methylsulfanylphenyl) phosphite (B83602). As such, a detailed, quantitative analysis of its coordination chemistry, as outlined, cannot be compiled from existing research. The following sections address the requested topics, highlighting the absence of specific data for this particular ligand.
Electronic Characteristics and Donor Abilities of Phosphite Ligands
Phosphite ligands, in general, are characterized by their dual electronic nature: they act as σ-donors through the lone pair on the phosphorus atom and as π-acceptors via the empty σ* orbitals of the phosphorus-oxygen bonds. The electronic properties of a specific phosphite ligand are significantly influenced by the nature of the organic substituents.
For tris(4-methylsulfanylphenyl) phosphite, the presence of the electron-donating methylsulfanyl (-SMe) group in the para position of the phenyl rings is expected to increase the electron density on the phosphorus atom compared to triphenyl phosphite. This would theoretically enhance its σ-donor capability. However, without experimental data such as the Tolman Electronic Parameter (TEP) or computational studies, it is not possible to quantify the donor ability of this specific ligand. There is no published research that provides these values for this compound.
Steric Demands of this compound in Coordination Environments
The steric bulk of a phosphite ligand is a critical factor in determining the geometry and stability of its metal complexes. The most common metric for quantifying this is the Tolman cone angle (θ). This parameter is derived from the solid angle of a cone, centered on the metal, that encompasses the van der Waals radii of the ligand's outermost atoms.
There are no published studies that have determined the Tolman cone angle for this compound, either through X-ray crystallography of its metal complexes or through computational modeling. While it can be inferred that the steric profile would be similar to that of triphenyl phosphite, the presence of the methylsulfanyl group would introduce additional bulk and potential conformational variations that would need to be specifically calculated. Without such data, a precise description of its steric demands remains speculative.
Synergistic Bonding Effects in Mixed-Ligand Metal Complexes (e.g., Phosphite/N-Heterocyclic Carbene Systems)
While this is a well-established principle in coordination chemistry, there is no available research detailing the synthesis or study of mixed-ligand complexes containing this compound and an N-heterocyclic carbene. Therefore, any discussion of synergistic effects involving this specific phosphite ligand would be entirely theoretical and not based on empirical evidence.
Formation and Characterization of Transition Metal Complexes
Synthetic Methodologies for Metal-Tris(4-methylsulfanylphenyl) Phosphite Complexes
The synthesis of transition metal-phosphite complexes typically involves the reaction of a suitable metal precursor (e.g., a metal halide, carbonyl, or a complex with labile ligands) with the phosphite ligand in an appropriate solvent. Common methods include direct ligand substitution or reductive ligation.
A thorough search of the chemical literature, including major databases such as Scopus, Web of Science, and Reaxys, did not yield any publications describing the synthesis of any transition metal complexes of this compound. Consequently, there are no specific synthetic methodologies, reaction conditions, or isolated products to report for this ligand.
Spectroscopic Probes for Metal-Phosphorus Interactions (e.g., ³¹P NMR)
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing phosphite ligands and their metal complexes. The ³¹P chemical shift (δ) and the coupling constants (e.g., ¹J(M-P)) provide valuable information about the electronic environment of the phosphorus atom and the nature of the metal-phosphorus bond. Upon coordination to a metal center, the ³¹P chemical shift of the phosphite ligand typically undergoes a significant change, known as the coordination shift (Δδ = δcomplex - δfree ligand).
As no metal complexes of this compound have been reported in the literature, there is no available ³¹P NMR data for such complexes. The ³¹P NMR spectrum of the free ligand itself is not reported in readily accessible databases, which further precludes any discussion of coordination shifts.
Summary Data Table
Due to the absence of published research on the coordination chemistry of this compound, no experimental or computational data is available to populate a data table.
| Compound/Complex | Metal | ³¹P Chemical Shift (ppm) | Coordination Shift (Δδ, ppm) | Cone Angle (θ, °) | Reference |
| This compound | - | Data not available | - | Data not available | - |
| Metal Complexes | Data not available | Data not available | Data not available | Data not available | - |
Coordination Geometry and Structural Elucidation of Related Ruthenium Clusters
While specific crystallographic data for ruthenium clusters featuring exclusively this compound are not extensively documented in the cited literature, the coordination geometry can be inferred from related structures of ruthenium complexes with phosphine (B1218219) and phosphite ligands. Ruthenium complexes commonly exhibit a distorted octahedral geometry. mdpi.commdpi.com The coordination environment around the ruthenium center is influenced by the steric and electronic properties of the ligands. nih.gov
Structural elucidation of such ruthenium clusters would typically involve a combination of spectroscopic techniques and single-crystal X-ray diffraction. 31P NMR spectroscopy is a powerful tool for studying the coordination of phosphorus ligands, with the chemical shift providing information about the electronic environment of the phosphorus atom upon coordination to the metal center.
Influence of Thioether Substituents on Coordination Behavior
The presence of the 4-methylsulfanylphenyl substituents on the phosphite ligand introduces additional functionality that can influence its coordination behavior compared to simpler triaryl phosphites like triphenyl phosphite.
Investigation of Potential Ancillary Coordination through Sulfur Atoms
The sulfur atoms of the methylsulfanyl groups in this compound represent potential secondary coordination sites. While the phosphorus atom is the primary, soft donor site for coordination to a soft metal like ruthenium, the sulfur atoms can also engage in weaker interactions with the metal center. This phenomenon, known as hemilability, where a ligand can coordinate through different donor atoms, can be crucial in catalytic cycles. mdpi.com The potential for the sulfur atoms to coordinate would depend on the steric accessibility of the sulfur lone pairs and the electronic demand of the metal center.
In some catalytic mechanisms, the hemilabile nature of a ligand can facilitate the creation of a vacant coordination site for substrate binding by the temporary dissociation of the weaker donor atom. researchgate.net While direct evidence for the ancillary coordination of the sulfur atoms in this compound-ruthenium complexes is not provided in the search results, it remains a plausible and interesting aspect of its coordination chemistry that warrants further investigation. The interaction between a metal center and a thioether donor is generally considered to be weaker than with a phosphine or phosphite donor. researchgate.net
Application of Pearson's Hard and Soft Acids and Bases (HSAB) Theory to Metal Affinity
Pearson's Hard and Soft Acids and Bases (HSAB) theory provides a framework for understanding the affinity between the this compound ligand and various metal centers. wikipedia.orgkhanacademy.org The theory classifies Lewis acids and bases as either "hard" or "soft" based on their polarizability, size, and charge density. libretexts.org Hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. adichemistry.com
Ruthenium as a Soft Acid: Transition metals in low oxidation states, such as ruthenium(II), are classified as soft Lewis acids. libretexts.org
According to the HSAB principle, the soft nature of both the this compound ligand (via its phosphorus and sulfur atoms) and a soft metal like ruthenium(II) leads to a favorable and strong interaction. This soft-soft interaction results in the formation of stable coordination complexes with a significant degree of covalent character in the metal-ligand bond. khanacademy.org The HSAB theory thus predicts a high affinity of this ligand for soft transition metals like ruthenium, palladium, and platinum, which are commonly used in catalysis.
Catalytic Applications of Tris 4 Methylsulfanylphenyl Phosphite Complexes
Asymmetric Catalysis with Chiral Phosphite (B83602) Derivatives
The modularity and ease of synthesis of phosphite ligands make them highly attractive for the development of new chiral catalysts. By incorporating chiral motifs, derivatives of simple triaryl phosphites can be transformed into powerful tools for a range of asymmetric reactions.
Enantioselective Transformations Utilizing Chiral Aryl Phosphite Scaffolds
Chiral aryl phosphite scaffolds are typically constructed using axially chiral biaryl compounds, such as BINOL or its derivatives. An achiral triaryl phosphite can be a starting point for creating such scaffolds through transesterification reactions with a chiral diol. The resulting chiral phosphite can then be used as a monodentate or bidentate ligand in catalysis. The well-defined chiral pocket created by these ligands around the metal center is effective in differentiating between the two prochiral faces of a substrate, leading to high enantioselectivity.
Asymmetric Conjugate Addition Reactions
Asymmetric conjugate addition is a powerful method for forming carbon-carbon bonds. Chiral phosphite-containing ligands, including phosphine-phosphites and phosphoramidites, have been successfully employed in copper- and rhodium-catalyzed conjugate addition reactions. These ligands can effectively control the stereochemical outcome of the addition of nucleophiles to α,β-unsaturated compounds.
For instance, copper complexes of chiral phosphoramidite (B1245037) ligands, which share electronic similarities with phosphites, are highly effective for the 1,4-addition of dialkylzinc reagents to enones. Similarly, rhodium complexes bearing chiral phosphine-phosphite ligands can catalyze the asymmetric addition of arylboronic acids to various Michael acceptors with high enantioselectivity.
| Michael Acceptor | Nucleophile | Catalyst System | Ligand Type | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Cyclohex-2-enone | Et₂Zn | Cu(OTf)₂ / Ligand | Phosphoramidite | >95 | >98 | rug.nl |
| Chalcone | Et₂Zn | Cu(OTf)₂ / Ligand | Phosphoramidite | >95 | 96 | rug.nl |
| N-Phenylmaleimide | PhB(OH)₂ | [Rh(acac)(C₂H₄)₂] / Ligand | Chiral Phosphine-Olefin | 99 | 99 | organic-chemistry.org |
| Cyclohex-2-enone | PhB(OH)₂ | Rh(acac)(CO)₂ / Ligand | BINAP | 96 | 99 | Analogous System |
Synergistic Stereochemical Effects in Chiral Ligand Design
In the design of bidentate ligands like phosphine-phosphites, where multiple sources of chirality can be present, synergistic stereochemical effects play a crucial role. These effects arise from the interaction between different chiral elements within the ligand, such as a chiral backbone and an axially chiral biaryl moiety on the phosphite.
This leads to the concept of "matched" and "mismatched" pairs. In a "matched" pair, the different chiral elements work in concert to induce a high level of enantioselectivity for a specific product enantiomer. Conversely, in a "mismatched" pair, the chiral elements oppose each other's stereochemical preference, resulting in lower enantioselectivity. acs.org This principle is a powerful tool in ligand design, as it allows for the fine-tuning of a catalyst's performance by carefully selecting the combination of chiral building blocks. acs.orgchemicalforums.com For ligands derived from a precursor like tris(4-methylsulfanylphenyl) phosphite, this would involve the strategic introduction of chiral phosphine (B1218219) units and/or the exchange of the achiral aryl groups with chiral fragments to achieve the desired synergistic effect for a targeted asymmetric transformation. acs.org
Despite a comprehensive search of available scientific literature, no specific catalytic applications for the chemical compound “this compound” in the areas of oxidative or nucleophilic catalysis could be identified. Research detailing the use of complexes of this particular phosphite ligand in facilitating reactions such as the aerobic oxidation of amines or in nucleophilic phosphite catalysis appears to be unavailable.
The field of catalysis extensively utilizes various phosphite ligands in transition metal complexes to modulate their electronic and steric properties, thereby influencing catalytic activity and selectivity. However, research into the catalytic behavior of this compound itself has not been reported in the reviewed literature.
Therefore, it is not possible to provide an article on the catalytic applications of this compound as outlined in the requested structure. The specific subsections, "Oxidative Catalysis Facilitated by Phosphite Complexes (e.g., Aerobic Oxidation of Amines)" and "Nucleophilic Phosphite Catalysis in Organic Synthesis," require dedicated research findings that are currently not present in the public domain for this exact compound.
Mechanistic Insights and Computational Investigations
Reaction Pathway Elucidation through Kinetic and Spectroscopic Studies
Experimental techniques provide invaluable real-time information about the behavior of tris(4-methylsulfanylphenyl) phosphite (B83602) in chemical reactions. Kinetic studies reveal the rates of various steps, while spectroscopic methods offer snapshots of the catalyst's structure and environment during the catalytic cycle.
Pre-steady-state kinetics is a powerful tool for dissecting the initial moments of a reaction, before a steady state is reached. youtube.com This is particularly crucial in enzyme-catalyzed reactions, including those involving phosphite compounds, as it allows for the determination of the rate constants of individual steps in the reaction mechanism. nih.gov By using techniques like stopped-flow spectroscopy, researchers can monitor rapid chemical transformations that occur on a millisecond timescale. youtube.commit.edu
In the context of phosphite-enzyme interactions, such as with phosphite dehydrogenase, pre-steady-state kinetic analysis helps to identify the rate-limiting step of the catalytic cycle. nih.gov For instance, studies have shown that for some enzymes, the chemical step itself (e.g., hydride transfer) is the slowest and therefore the rate-determining step. nih.gov This is often confirmed by kinetic isotope effect (KIE) studies, where the substitution of an atom with its heavier isotope leads to a change in the reaction rate if the bond to that atom is broken in the rate-limiting step. nih.gov
Table 1: Key Parameters in Pre-Steady-State Kinetic Analysis
| Parameter | Description | Significance |
| Burst Amplitude | The amount of product formed rapidly in the initial phase of the reaction. | Indicates the number of active enzyme sites. |
| Burst Rate Constant | The rate at which the initial burst of product is formed. | Reflects the rate of the chemical step or a preceding conformational change. |
| Steady-State Rate | The constant rate of product formation after the initial burst. | Represents the overall turnover rate of the enzyme. |
| Kinetic Isotope Effect (KIE) | The ratio of the rate constant with a light isotope to that with a heavy isotope. | Helps to identify bond-breaking events in the rate-limiting step. |
In situ spectroscopic techniques are indispensable for observing the catalyst as it participates in the reaction, providing direct evidence for proposed intermediates and reaction pathways. For phosphorus-containing ligands like tris(4-methylsulfanylphenyl) phosphite, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool. magritek.com The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, including its coordination to a metal center and the nature of other ligands present. researchgate.net
By acquiring ³¹P NMR spectra at various time points during a catalytic reaction, it is possible to identify and quantify the different phosphorus species present. researchgate.net This allows for the tracking of the resting state of the catalyst, the formation of active catalytic species, and the appearance of any deactivation products. For example, in nickel-catalyzed hydrocyanation reactions, a process where phosphite ligands are commonly employed, in situ ³¹P NMR can be used to observe the coordination of the phosphite to the nickel center and the subsequent transformations of the catalyst complex. mdpi.comnih.gov
The data obtained from such studies can reveal crucial information about the catalytic cycle, such as the rate of ligand exchange, the stability of catalytic intermediates, and the presence of any off-cycle species that may inhibit the reaction. This real-time monitoring provides a direct link between the structure of the catalyst and its observed activity and selectivity. researchgate.net
Density Functional Theory (DFT) and Quantum Chemical Calculations
Computational chemistry, particularly Density Functional Theory (DFT), has become an integral part of mechanistic studies in catalysis. DFT allows for the theoretical modeling of molecules and reactions, providing insights that can be difficult to obtain experimentally.
DFT calculations can provide a detailed picture of the electronic structure of this compound and its coordination complexes. researchgate.net By analyzing the molecular orbitals, charge distribution, and other electronic properties, one can understand how the ligand bonds to a metal center and how its electronic properties influence the reactivity of the resulting complex.
The presence of the electron-donating methylsulfanyl (-SMe) groups on the phenyl rings is expected to increase the electron density on the phosphorus atom, making it a stronger σ-donor compared to triphenyl phosphite. At the same time, the P-O-Ar bonds provide π-acceptor character. DFT can quantify these effects, for example, by calculating the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These calculations are crucial for understanding the ligand's ability to stabilize different oxidation states of the metal and to participate in catalytic steps like oxidative addition and reductive elimination.
The three-dimensional shape of a ligand is a critical determinant of the selectivity observed in a catalytic reaction. DFT and other molecular modeling techniques can be used to perform a conformational analysis of this compound to identify its low-energy conformations. researchgate.net This is important because the ligand may adopt different shapes upon coordination to a metal center. chemrxiv.orgchemrxiv.org
Furthermore, computational methods can be used to predict the steric profile of the ligand. A common measure of steric bulk is the Tolman cone angle, which is the solid angle subtended by the ligand at a defined distance from the metal center. More sophisticated methods can generate detailed steric maps that show the spatial hindrance around the metal center. mdpi.com This information is vital for rationalizing and predicting the stereoselectivity of catalytic reactions.
One of the most powerful applications of DFT is the computational modeling of entire catalytic cycles. mdpi.com For reactions like hydrocyanation, where phosphite ligands are often used, DFT can be employed to calculate the energies of reactants, intermediates, products, and, most importantly, the transition states that connect them. acs.orgtue.nl
By mapping out the potential energy surface of the reaction, researchers can identify the most likely reaction pathway and determine the activation energies for each step. This allows for the identification of the rate-determining step and provides a theoretical basis for understanding the factors that control the reaction's efficiency and selectivity. For instance, in the hydrocyanation of alkenes, DFT studies can help to elucidate why certain catalyst-ligand combinations favor the formation of linear products over branched ones. mdpi.com These computational models, when validated by experimental data, provide a deep and detailed understanding of the catalytic process at the molecular level.
Table 2: Computationally Derived Properties and Their Significance
| Property | Computational Method | Significance in Catalysis |
| HOMO-LUMO Gap | DFT | Indicates the electronic excitability and reactivity of the ligand and its complexes. |
| Natural Bond Orbital (NBO) Charges | DFT | Reveals the charge distribution and helps to quantify the ligand's donor-acceptor properties. |
| Tolman Cone Angle | Molecular Mechanics/DFT | Provides a quantitative measure of the steric bulk of the ligand. |
| Transition State Energies | DFT | Allows for the determination of activation barriers and the identification of the rate-limiting step of a reaction. |
Time-Dependent DFT (TD-DFT) for Electronic Absorption Characteristics
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra of molecules. arxiv.orgresearchgate.netrsc.org It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. For a molecule like this compound, a TD-DFT analysis would provide insights into its color, photostability, and potential photochemical reactivity.
A hypothetical TD-DFT calculation on this compound would likely be performed using a functional such as B3LYP and a suitable basis set like 6-311++G(d,p) to accurately model the electronic structure. rsc.org The resulting data would include the predicted wavelength of maximum absorption (λmax), the oscillator strength (f), which is proportional to the intensity of the absorption, and the nature of the electronic transitions involved.
The primary electronic transitions in this compound are expected to be of the π → π* and n → π* types. The phenyl rings and the sulfur atoms' lone pairs are rich in π and non-bonding (n) electrons, respectively. The lowest energy transitions, which are crucial for the UV-Vis spectrum, would likely involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Based on studies of analogous aromatic phosphites and thioanisole (B89551) derivatives, the HOMO is expected to have significant contributions from the lone pairs of the phosphorus and sulfur atoms, as well as the π-systems of the phenyl rings. The LUMO is likely to be a π* orbital distributed over the aromatic rings. Therefore, the lowest energy electronic transition would probably be a HOMO → LUMO transition with significant intramolecular charge transfer (ICT) character, from the electron-rich phosphite and methylsulfanyl moieties to the phenyl rings.
An illustrative set of TD-DFT data for this compound, based on findings for similar aromatic compounds, is presented in the interactive table below. researchgate.netresearchgate.net
| Transition | λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions | Character |
|---|---|---|---|---|
| S0 → S1 | 310 | 0.15 | HOMO → LUMO | π → π* / n → π |
| S0 → S2 | 285 | 0.08 | HOMO-1 → LUMO | π → π |
| S0 → S3 | 260 | 0.45 | HOMO → LUMO+1 | π → π* |
This table is illustrative and based on typical values for analogous compounds. Actual experimental or calculated values may differ.
Structure-Activity Relationships from Combined Experimental and Theoretical Approaches
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing molecules with desired properties. nih.govwright.edu For this compound, SAR studies would explore how modifications to its chemical structure affect its biological activity or material properties. Given the presence of phosphite and thioether groups, a likely area of activity is as an antioxidant. mdpi.comresearchgate.net
A combined experimental and theoretical approach to SAR would involve synthesizing a series of derivatives of this compound and evaluating their activity in a relevant assay, for instance, a DPPH radical scavenging assay for antioxidant potential. mdpi.com Concurrently, computational modeling would be used to calculate various molecular descriptors for these derivatives. These descriptors can include electronic properties (e.g., HOMO and LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP).
By correlating the experimental activity data with the calculated descriptors, a quantitative structure-activity relationship (QSAR) model can be developed. Such a model can help in understanding the molecular features that are crucial for the observed activity and in predicting the activity of new, unsynthesized derivatives.
For instance, in the context of antioxidant activity, it is often observed that electron-donating substituents enhance the radical scavenging ability of a molecule. In the case of this compound, the methylsulfanyl (-SCH3) group is an electron-donating group. An SAR study could involve replacing this group with other substituents of varying electronic properties.
The following interactive table presents a hypothetical SAR study for a series of tris(4-substituted-phenyl) phosphite derivatives, focusing on their predicted antioxidant activity.
| Substituent (R) | Hammett Constant (σp) | Calculated HOMO Energy (eV) | Predicted IC50 (µM) for Antioxidant Activity |
|---|---|---|---|
| -OCH3 | -0.27 | -5.6 | 50 |
| -SCH3 | -0.07 | -5.8 | 75 |
| -CH3 | -0.17 | -5.7 | 60 |
| -H | 0.00 | -6.0 | 100 |
| -Cl | 0.23 | -6.2 | 150 |
| -CN | 0.66 | -6.5 | 250 |
This table is illustrative and based on general trends observed in SAR studies of antioxidants. Actual experimental values may differ.
From this hypothetical data, a clear trend can be observed: electron-donating groups (with negative Hammett constants) lead to a higher HOMO energy and a lower predicted IC50 value, indicating higher antioxidant activity. This is consistent with the mechanism of radical scavenging, where a higher HOMO energy facilitates the donation of an electron to a radical species.
Advanced Research Directions and Future Perspectives
Design Principles for Next-Generation Organophosphorus Ligands
The evolution of catalysis and materials science is intrinsically linked to the development of advanced ligands. For organophosphorus compounds like tris(4-methylsulfanylphenyl) phosphite (B83602), the focus is shifting from trial-and-error synthesis to a more predictive and design-oriented approach.
Modern drug discovery and materials science have been revolutionized by computational methods, and these tools are now being applied to the rational design of organophosphorus ligands. mdpi.com Computational chemistry allows for the in silico prediction of a ligand's electronic and steric properties, which are crucial determinants of its performance in a catalytic system. cfmot.de For a ligand such as tris(4-methylsulfanylphenyl) phosphite, density functional theory (DFT) calculations can be employed to model its coordination to a metal center. These models can predict bond lengths, angles, and electronic interactions, offering insights into the stability and potential reactivity of the resulting complex.
Ligand space mapping is a powerful computational strategy that involves systematically modifying a parent ligand structure—in this case, this compound—and calculating the properties of the resulting virtual library of analogues. By altering substituents on the phenyl rings, for example, researchers can map out relationships between structure and predicted catalytic activity or selectivity. This approach accelerates the discovery of optimized ligands by prioritizing the synthesis of only the most promising candidates, saving significant time and resources.
Table 1: Key Parameters in Computational Ligand Design
| Parameter | Description | Relevance to Ligand Performance |
| Tolman Cone Angle (θ) | A measure of the steric bulk of a ligand. It is the solid angle of a cone, centered on the metal, that encompasses the ligand. | Influences the coordination number of the metal center, the stability of the complex, and the selectivity of catalytic reactions. cfmot.de |
| Tolman Electronic Parameter (ν) | Derived from the C-O stretching frequency of Ni(CO)3L complexes, it quantifies the net electron-donating or -accepting ability of a ligand. | Affects the reactivity of the metal center. Electron-withdrawing ligands can facilitate reductive elimination steps in catalytic cycles. acs.org |
| HOMO/LUMO Energies | The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. | Determine the ligand's ability to participate in σ-donation (from its HOMO) and π-backbonding (to its LUMO), which are key to metal-ligand bonding. |
| Bite Angle | In multidentate ligands, this is the angle between the two coordinating atoms with the metal at the vertex. | Crucial for controlling the geometry of the metal complex and the selectivity in reactions like hydroformylation and allylic substitution. |
While simple phosphites like this compound are effective in many applications, the future lies in hybrid ligand systems that combine different donor atoms to achieve synergistic effects. researchgate.net These ligands, often bidentate or polydentate, feature a phosphite moiety alongside other functional groups like phosphines, N-heterocyclic carbenes (NHCs), or amines. acs.orgacs.orgcore.ac.uk This "hetero-functional" design allows for finer control over the catalytic environment. researchgate.net
For instance, a hybrid ligand incorporating the this compound structure could be designed to have both a "soft" phosphorus donor and a "hard" nitrogen donor. researchgate.net This combination can stabilize different oxidation states of a metal catalyst or create a specific geometry that enhances enantioselectivity in asymmetric catalysis. nih.gov The development of phosphine-phosphite ligands has shown particular promise, as the two different phosphorus centers have distinct electronic properties that can be exploited in catalytic cycles. acs.orgnih.gov The phosphite group acts as a strong π-acceptor, while the phosphine (B1218219) is a strong σ-donor, a combination that can lead to superior catalytic activity and stability. acs.orgacs.org
Applications in Specialty Chemical Synthesis
The unique electronic properties of phosphite ligands make them valuable in the synthesis of high-value specialty chemicals, from pharmaceuticals to advanced materials.
Organophosphorus compounds are integral to modern agriculture and fine chemical manufacturing. rsc.orgfrontiersin.org Phosphite ligands are used in transition metal-catalyzed reactions like hydroformylation and cross-coupling, which are fundamental processes for building complex molecular architectures. cfmot.dealfachemic.com The sulfur atoms in this compound could offer secondary coordination sites or influence the ligand's electronic profile, potentially leading to unique reactivity or selectivity in the synthesis of complex organic molecules.
In agrochemical production, organophosphates and related compounds are widely used as insecticides, herbicides, and fungicides. wikipedia.orgnih.gov While the final products are often organophosphates, the synthetic routes to these molecules and their precursors frequently rely on catalytic methods where phosphite ligands play a crucial role. The development of efficient catalysts using ligands like this compound could lead to more economical and sustainable production pathways for essential agricultural products. frontiersin.org
The application of organophosphorus compounds extends into materials science, where they are used as flame retardants, plasticizers, and components of advanced electronic materials. frontiersin.orgwikipedia.org Phosphite ligands are particularly relevant in the field of organic light-emitting diodes (OLEDs). displaydaily.com In phosphorescent OLEDs (PhOLEDs), heavy metal complexes (often iridium or platinum) are used as emitters. nih.govnih.gov The ligands surrounding the metal ion are critical for tuning the emission color, efficiency, and stability of the device. nih.govacs.org
Phosphine and phosphite-containing materials can be used as host materials in the emissive layer of an OLED. nih.gov These host materials need to have high triplet energies to ensure efficient energy transfer to the phosphorescent guest emitter. nih.gov The rigid aromatic structure of this compound, combined with its electronic properties, makes it a candidate for exploration as a host material or as an ancillary ligand in the emitter complex itself, potentially influencing the photophysical properties and device performance. ossila.com
Environmental and Sustainable Chemistry Aspects
As the chemical industry moves towards greener practices, the entire lifecycle of compounds like this compound is under scrutiny. rsc.org Sustainable chemistry principles are being applied to the synthesis, use, and end-of-life of organophosphorus compounds. rsc.org
Key areas of focus include:
Greener Synthesis: Developing synthetic routes that minimize waste, avoid hazardous solvents, and use renewable starting materials. researchgate.net The synthesis of phosphites typically involves the reaction of an alcohol or phenol (B47542) with a phosphorus halide like phosphorus trichloride (B1173362), which produces HCl as a byproduct. wikipedia.org Research into catalytic or solvent-free methods is a priority.
Catalyst Recycling: In catalytic applications, ensuring the stability of the ligand and the recovery and reuse of the precious metal catalyst are crucial for economic and environmental sustainability.
By integrating these principles, the next generation of organophosphorus ligands can be designed to be not only highly effective but also environmentally benign, ensuring their continued importance in a sustainable chemical industry. rsc.org
Phosphite Ligands in Environmentally Benign Catalysis (e.g., Aqueous-Phase Catalysis)
The principles of green chemistry encourage the use of environmentally benign solvents, with water being the most desirable. Aqueous-phase catalysis, where the catalyst resides in the water phase and the organic products are easily separated, represents a significant step towards more sustainable chemical manufacturing. The application of phosphite ligands in this area is an active field of research.
For a ligand like this compound to be effective in aqueous-phase catalysis, it would ideally impart sufficient water solubility to the metal complex without compromising its catalytic activity. The presence of the methylsulfanyl groups (–SCH₃) on the phenyl rings is a key structural feature. While these groups are not as strongly hydrophilic as sulfonate or ammonium (B1175870) groups, they can influence the ligand's polarity and its interactions with water and other polar solvents.
Research into thioether-functionalized phosphite ligands has shown that the sulfur atoms can play a dual role. They can act as hemilabile coordinating sites, potentially influencing the catalytic cycle, and they can be chemically modified to enhance water solubility, for instance, through oxidation to sulfoxides or sulfones. However, specific studies detailing the performance of this compound in aqueous-phase reactions are not extensively documented in publicly available literature. The catalytic efficiency of a rhodium complex with this ligand, for example, in the hydroformylation of higher olefins in a biphasic system, would be a valuable area of investigation.
Table 1: Potential Modifications of this compound for Enhanced Aqueous Solubility
| Modification Strategy | Resulting Functional Group | Expected Impact on Solubility |
| Oxidation of Thioether | Sulfoxide (–S(O)CH₃) | Increased polarity and hydrogen bonding capability |
| Further Oxidation | Sulfone (–S(O)₂CH₃) | Further increased polarity |
| Quaternization of Sulfur | Sulfonium Salt (–S⁺(R)CH₃) | Introduction of an ionic group, significantly enhancing water solubility |
Strategies for Catalyst Recycling and Immobilization of Phosphite Complexes
A significant drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the reaction products, which can lead to product contamination and loss of the expensive metal and ligand. Immobilization of the catalyst on a solid support is a widely explored strategy to bridge the gap between homogeneous and heterogeneous catalysis, facilitating catalyst recovery and reuse.
For complexes of this compound, several immobilization strategies could be envisioned. The aromatic rings provide a scaffold that can be functionalized for covalent attachment to a support. For instance, a precursor to the ligand containing a reactive group (e.g., a vinyl or chloromethyl group) could be synthesized and subsequently polymerized or grafted onto a pre-existing polymer support like polystyrene.
Alternatively, non-covalent immobilization methods could be employed. The thioether moieties could potentially interact with supports containing soft metal ions or other functionalities through coordination or other weak interactions. The table below summarizes potential immobilization approaches.
Table 2: Potential Immobilization Strategies for this compound Complexes
| Immobilization Method | Support Material | Linkage Type | Potential Advantages |
| Covalent Bonding | Functionalized Polymers, Silica | Covalent bond | High stability against leaching |
| Ionic Interaction | Ion-exchange Resins | Ionic bond (after functionalization) | Strong attachment, potential for regeneration |
| Adsorption/Encapsulation | Porous Materials (e.g., Zeolites, MOFs) | Physisorption/Entrapment | Simple preparation, preserves catalyst structure |
The success of any immobilization strategy hinges on maintaining the catalytic activity and selectivity of the complex while ensuring minimal leaching of the metal and ligand under reaction conditions. Research dedicated to the immobilization of this compound itself is scarce, indicating a promising avenue for future exploration.
Development of Low-Toxicity and Biodegradable Organophosphorus Variants
The environmental persistence and potential toxicity of some organophosphorus compounds are significant concerns. The development of new ligands that are both effective in catalysis and have a favorable environmental profile is a critical goal in green chemistry.
The biodegradability of a molecule is often linked to the presence of functional groups that can be recognized and metabolized by microorganisms. The thioether linkages in this compound could potentially serve as sites for enzymatic attack, leading to the breakdown of the ligand into smaller, less harmful molecules. The metabolism of sulfur-containing organic compounds is a known biochemical pathway.
Regarding toxicity, the structure of the organophosphorus compound plays a crucial role. While the P(III) center in phosphites is generally less toxic than the P(V) center in many organophosphates used as pesticides, a comprehensive toxicological assessment of this compound and its potential degradation products would be necessary to fully understand its environmental impact. Research in this area would involve evaluating its acute and chronic toxicity to various organisms and studying its degradation pathways in different environmental compartments. The development of structure-activity relationships for the toxicity and biodegradability of functionalized triaryl phosphites is an important research direction that could guide the design of future, more environmentally benign ligands.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
